Synthesis Yield Comparison: Tert-Butyl 3-Azidopiperidine-1-Carboxylate vs. Unprotected 3-Azidopiperidine
A direct synthesis of tert-butyl 3-azidopiperidine-1-carboxylate from 3-methanesulfonyloxy-N-Boc-piperidine using lithium azide in DMF at 60 °C for 48 hours has been reported to provide the target compound with an isolation yield of approximately 92% . In contrast, syntheses of unprotected 3-azidopiperidine (as the free base or hydrochloride) often involve ring-expansion or intramolecular cyclization strategies with reported yields typically ranging from 60-80% under optimized conditions [1].
| Evidence Dimension | Isolation yield |
|---|---|
| Target Compound Data | ~92% |
| Comparator Or Baseline | Unprotected 3-azidopiperidine (various syntheses) |
| Quantified Difference | ~12-32 percentage points higher yield |
| Conditions | Nucleophilic substitution (SN2) on a pre-formed N-Boc-3-mesylate precursor vs. intramolecular cyclization/ring-expansion |
Why This Matters
Higher and more consistent synthetic yield translates directly to reduced cost-per-gram for procurement and more reliable scaling of multi-step medicinal chemistry campaigns.
- [1] Ortiz, G. X. et al. (2014). One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. ACS Publications. View Source
